Salor-int L217514-1EA
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Overview
Description
Salor-int L217514-1EA is a chemical compound with the molecular formula C25H21ClN4O2S and a molecular weight of 476.98. It is known for its complex structure, which includes multiple aromatic rings and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int L217514-1EA involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as chlorine, nitrogen, oxygen, and sulfur. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Aromatic substitution reactions: Introduction of substituents onto aromatic rings.
Condensation reactions: Formation of carbon-nitrogen bonds.
Oxidation and reduction reactions: Modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions
Salor-int L217514-1EA undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Salor-int L217514-1EA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Salor-int L217514-1EA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation and are not fully understood.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Salor-int L217514-1EA include:
- 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-7-(2-chlorobenzyl)-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
476481-76-2 |
---|---|
Molecular Formula |
C25H21ClN4O2S |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-9-4-6-13-20(17)26)24(27-22)33-15-18-11-7-10-16-8-3-5-12-19(16)18/h3-13H,14-15H2,1-2H3 |
InChI Key |
JLMUXRNOMVUKHO-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
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